molecular formula C28H39N3O3 B1588353 JDTic CAS No. 361444-66-8

JDTic

Número de catálogo: B1588353
Número CAS: 361444-66-8
Peso molecular: 465.6 g/mol
Clave InChI: ZLVXBBHTMQJRSX-VMGNSXQWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pharmacological Properties

JDTic is notable for being the first potent KOR antagonist not derived from opiate compounds. Its pharmacological profile includes:

  • Long-lasting Antagonism : this compound has demonstrated significant antagonist activity lasting up to 28 days in various studies. For instance, it effectively blocked the analgesic effects of KOR agonists in animal models for extended periods, showcasing its potential for long-term therapeutic applications .
  • Selective Action : It selectively antagonizes KOR without affecting mu-opioid receptors (MOP), making it a valuable candidate for treating conditions where KOR modulation is beneficial without the side effects associated with MOP antagonism .

Addiction Treatment

This compound has shown promise in treating substance use disorders, particularly related to cocaine and nicotine:

  • Cocaine Addiction : Animal studies indicated that this compound administration reduced cocaine-seeking behavior and stress-induced relapse, suggesting its potential as a treatment for cocaine addiction .
  • Nicotine Withdrawal : Research indicates that this compound may alleviate withdrawal symptoms associated with nicotine dependence, making it a candidate for smoking cessation therapies .

Mental Health Disorders

The compound exhibits potential antidepressant and anxiolytic effects:

  • Depression and Anxiety : Preclinical studies have shown that this compound can reduce symptoms of depression and anxiety in animal models. Its ability to modulate stress responses may provide a new avenue for treating mood disorders .

Alcohol Use Disorder

Studies have demonstrated that this compound can attenuate alcohol self-administration and cravings in animal models:

  • Alcohol Relapse Prevention : this compound's role in reducing ethanol-seeking behavior highlights its potential application in preventing relapse in individuals recovering from alcohol use disorder .

Case Study 1: Structural Insights into Kappa Opioid Receptor

A significant study utilized this compound to uncover the 3D atomic structure of the kappa opioid receptor. Researchers mapped how this compound binds to the receptor, revealing critical insights into receptor recognition and evolution. This foundational work paves the way for designing safer opioid drugs aimed at treating addiction and mood disorders more effectively .

Case Study 2: Clinical Trials

A double-blind, placebo-controlled trial assessed the safety and tolerability of this compound in humans. Preliminary results indicated that this compound had favorable pharmacokinetics with minimal adverse effects, supporting its further development as a therapeutic agent for various conditions related to KOR activity .

Summary Table of Applications

Application AreaPotential BenefitsEvidence Source
Addiction TreatmentReduces cocaine and nicotine-seeking behavior
Mental Health DisordersAlleviates symptoms of depression and anxiety
Alcohol Use DisorderAttenuates alcohol cravings and relapse

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El diseño y el descubrimiento de JDTic como un potente y selectivo antagonista del receptor kappa-opioide utilizó el farmacóforo N-sustituido trans-3,4-dimetil-4-(3-hidroxifenil)piperidina como estructura principal . La síntesis implica múltiples pasos, incluyendo la formación del anillo de piperidina y la introducción del grupo hidroxifenilo. Las condiciones de reacción específicas y los reactivos utilizados en la síntesis incluyen:

    Formación del Anillo de Piperidina: Este paso implica la ciclación de precursores apropiados bajo condiciones controladas.

    Introducción del Grupo Hidroxifenilo: Este paso implica el uso de reactivos como el ácido fenilborónico y los catalizadores de paladio para introducir el grupo hidroxifenilo en el anillo de piperidina.

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están ampliamente documentados en la literatura. La síntesis probablemente implica la ampliación de los procedimientos de laboratorio con optimizaciones para el rendimiento, la pureza y la rentabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

JDTic sufre diversas reacciones químicas, incluyendo:

    Oxidación: Introducción de átomos de oxígeno en la molécula.

    Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

    Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

    Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.

    Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

    Sustitución: Reactivos como los haluros de alquilo o los cloruros de acilo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados desoxigenados .

Actividad Biológica

JDTic (N-[(1S,2S)-2-(4-methylphenyl)-1-azabicyclo[2.2.2]octan-3-yl]-N-methyl-2-(1H-imidazol-4-yl)acetamide) is a novel selective kappa-opioid receptor (KOR) antagonist that has garnered attention for its potential therapeutic applications in treating various conditions, including substance use disorders and mood disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in animal models, and implications for human health.

Pharmacological Properties

This compound is characterized by its high selectivity for the KOR, with studies indicating that it can block KOR agonist-induced effects for extended periods. Notably, this compound has shown to maintain its antagonist activity for up to 28 days when administered subcutaneously (s.c.) and even longer in some cases when given orally (p.o.) . The compound has demonstrated significant effects in various assays:

  • Antinociceptive Activity : In the mouse tail-flick test, this compound effectively blocked antinociceptive responses for up to two weeks post-administration .
  • Alcohol-Seeking Behavior : In operant conditioning models with alcohol-preferring rats, this compound significantly reduced alcohol-seeking behavior and relapse rates when administered prior to testing .

Alcohol Self-Administration Studies

A series of experiments have been conducted to evaluate the effects of this compound on alcohol self-administration. In one study, adult alcohol-preferring rats trained to self-administer ethanol were subjected to a series of tests following administration of varying doses of this compound (0, 1, 3, or 10 mg/kg). The results indicated:

  • Dose-Dependent Reduction : this compound administration led to a significant decrease in responses on the ethanol lever during the Pavlovian Spontaneous Recovery test, particularly notable at the 10 mg/kg dose .
  • Long-Term Effects : Rats treated with this compound 25 days prior to testing exhibited reduced ethanol lever responding during relapse sessions, highlighting the long-lasting effects of the drug on alcohol-seeking behavior .

Table: Summary of Key Findings from Alcohol Self-Administration Studies

Study ReferenceDose (mg/kg)Effect on Ethanol Lever RespondingDuration of Effect
Beardsley et al., 20100Baseline responding-
Beardsley et al., 20101Reduced respondingShort-term
Beardsley et al., 20103Significant reductionMedium-term
Beardsley et al., 201010Marked reductionLong-term

Implications for Mood Disorders

This compound's pharmacological profile suggests potential utility in treating mood disorders such as depression and anxiety. Preclinical studies indicate that KOR antagonists may exhibit antidepressant and anxiolytic-like effects. For instance:

  • Behavioral Studies : In models assessing anxiety-like behavior, this compound administration resulted in decreased anxiety-related responses, suggesting a role in modulating mood .

Safety and Side Effects

While this compound demonstrates promising therapeutic potential, safety assessments are crucial. In clinical trials, some subjects experienced transient asymptomatic events of nonsustained ventricular tachycardia following administration at certain doses . However, no significant adverse events were noted concerning clinical chemistry or hematological parameters.

Case Studies and Clinical Trials

A double-blind placebo-controlled trial evaluated the safety and efficacy of this compound in humans. The study revealed that while some subjects experienced mild side effects, overall tolerability was acceptable. Further research is necessary to fully understand the long-term implications of KOR antagonism in human populations.

Propiedades

IUPAC Name

(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O3/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34)/t19-,25+,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVXBBHTMQJRSX-VMGNSXQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433301
Record name JDTic
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361444-66-8
Record name JDTic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361444-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JDTIC
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361444668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JDTic
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JDTIC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C6FZ6UXC8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JDTic
Reactant of Route 2
JDTic
Reactant of Route 3
JDTic
Reactant of Route 4
JDTic
Reactant of Route 5
JDTic
Reactant of Route 6
JDTic

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.